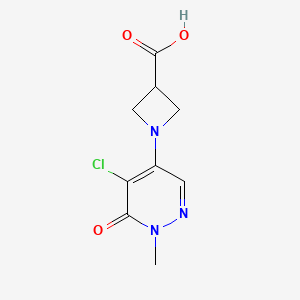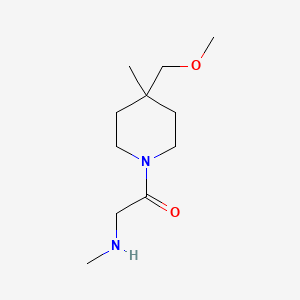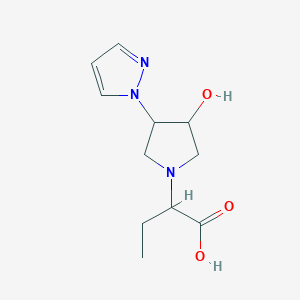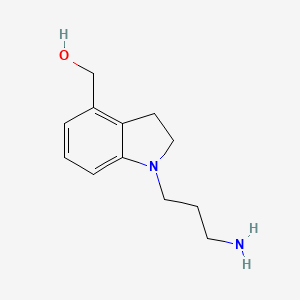
(1-(3-Aminopropyl)indolin-4-yl)methanol
Übersicht
Beschreibung
“(1-(3-Aminopropyl)indolin-4-yl)methanol” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It’s part of the indole family, a class of organic compounds that are important in many biological systems and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “(1-(3-Aminopropyl)indolin-4-yl)methanol” consists of an indole ring attached to a methanol group via a 3-aminopropyl chain. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Wissenschaftliche Forschungsanwendungen
Drug Synthesis
“(1-(3-Aminopropyl)indolin-4-yl)methanol” is used in the synthesis of various drugs . Indole derivatives, such as this compound, exhibit wide-ranging biological activity and are found in a diverse array of biologically significant natural compounds . For instance, it has been used in the synthesis of novel indole 3-substituted-[1,2,4]triazole derivatives, which have shown excellent antibacterial activity .
Organic Chemistry
This compound is a versatile chemical used in various fields of organic chemistry . It can be used as a building block in the synthesis of complex organic molecules. Its unique properties make it a valuable tool in the development of new synthetic methodologies .
Material Science
“(1-(3-Aminopropyl)indolin-4-yl)methanol” also finds application in the field of material science. While specific applications in this field are not detailed in the available literature, the compound’s unique properties suggest potential uses in the synthesis of new materials or as a component in complex material systems.
Biological Research
The compound can be used in biological research, particularly in studies related to cell biology, genomics, and proteomics . Its properties may make it useful in the development of new research methodologies or as a tool in existing protocols.
Heterocyclic Compound Research
“(1-(3-Aminopropyl)indolin-4-yl)methanol” is a heterocyclic compound . Research into heterocyclic compounds is a significant area of study in chemistry due to their prevalence in biologically active compounds. This compound could be used in studies aimed at understanding the properties and reactivity of heterocyclic compounds.
Antitumor Activity
Some derivatives of “(1-(3-Aminopropyl)indolin-4-yl)methanol” have shown in vitro antitumor activity against human cancer cell lines . This suggests potential applications in cancer research and drug development.
Zukünftige Richtungen
The future directions for research on “(1-(3-Aminopropyl)indolin-4-yl)methanol” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities . Indole derivatives are of interest in pharmaceutical research due to their presence in many biologically active compounds .
Eigenschaften
IUPAC Name |
[1-(3-aminopropyl)-2,3-dihydroindol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-2-7-14-8-5-11-10(9-15)3-1-4-12(11)14/h1,3-4,15H,2,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIXEFKNPBAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)indolin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



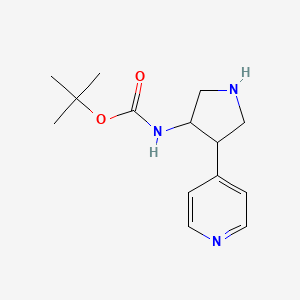
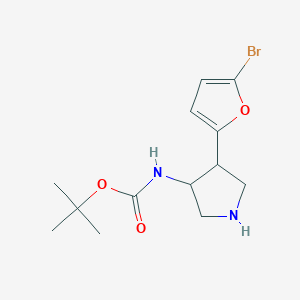


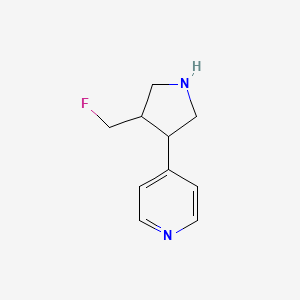
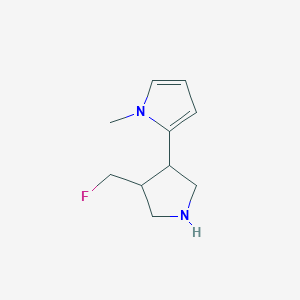

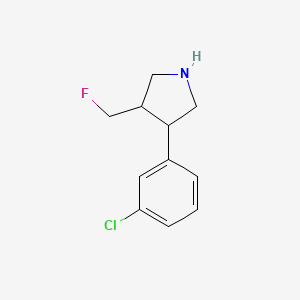
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
